N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Description

The exact mass of the compound N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041243 | |

| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-82-9 | |

| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurylamine dipropylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Properties, Mechanisms, and Applications

Abstract

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known by synonyms such as Bis(3-aminopropyl)dodecylamine and the trade name Lonzabac® 12.100, is a versatile diamine compound with significant applications across various scientific and industrial sectors.[1] Its unique amphiphilic structure, comprising a long hydrophobic dodecyl chain and a hydrophilic head with three amino groups, underpins its efficacy as a potent biocide, surfactant, and formulation agent.[2][3][4] This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, mechanism of action, and diverse applications. It further explores its toxicological profile and established experimental protocols, offering a holistic resource for leveraging this compound in research and development.

Chemical and Physical Identity

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a polyamine-based compound whose utility is directly derived from its molecular structure and resultant chemical properties.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 2372-82-9 | [5] |

| EC Number | 219-145-8 | |

| Molecular Formula | C₁₈H₄₁N₃ | [2][5] |

| Molecular Weight | 299.54 g/mol | |

| Common Synonyms | Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine, Dodecyl Dipropylenetriamine, Lonzabac 12.100 | [6] |

| IUPAC Name | N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | [7] |

Physicochemical Properties

The compound's physical characteristics dictate its behavior in various formulations and environments. It is typically supplied as a clear, colorless to light yellow liquid with a characteristic amine-like odor. Its aqueous solutions are strongly alkaline.[4]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Slight amine/ammonia smell | [8] |

| Density | 0.87 - 0.88 g/cm³ | [8][9] |

| Boiling Point | ~386 °C @ 760 mmHg | [10] |

| Flash Point | ~184.5 °C | [10] |

| pH (1% aqueous solution) | 10.0 - 12.0 | [8] |

| Solubility | Soluble in water and polar organic solvents | [8] |

| Surface Tension (1% aq.) | 32 mN/m | [8] |

Synthesis and Manufacturing

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine can be achieved through several routes, typically involving the alkylation of amines. The choice of pathway is often dictated by the desired purity, yield, and scalability.

Common Synthesis Routes

Two primary methods are documented for its synthesis:

-

Reaction with Halogenated Amines: The most common approach involves the reaction of dodecylamine with 3-chloropropylamine.[3] This nucleophilic substitution reaction is conducted under controlled temperature and pressure, often in the presence of a suitable solvent and a catalyst to drive the formation of the tertiary amine product.[3] The causality behind this choice lies in the high reactivity of the primary amine (dodecylamine) with the alkyl halide.

-

Cyanethylation and Hydrogenation: An alternative route begins with the cyanethylation of laurylamine using acrylonitrile.[2] This is followed by a catalytic hydrogenation step to reduce the nitrile groups to the corresponding primary amines, yielding the final product.[2] This method provides a pathway to construct the aminopropyl chains sequentially.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of the compound.

Sources

- 1. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9 - BLi-T [blitchem.com]

- 2. Buy N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. series.publisso.de [series.publisso.de]

- 5. N-(3-Aminopropyl)-N-Dodecylpropane-1,3-Diamine [cymitquimica.com]

- 6. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [chemicalbook.com]

- 7. Laurylamine dipropylenediamine - Wikipedia [en.wikipedia.org]

- 8. oversiz.ru [oversiz.ru]

- 9. carlroth.com [carlroth.com]

- 10. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 | FA76100 [biosynth.com]

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine structure and properties

An In-depth Technical Guide to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known by synonyms such as Bis(3-aminopropyl)dodecylamine and Laurylamine dipropylenediamine, is a versatile polyamine compound with significant industrial and research applications.[1][2] Its unique molecular architecture, featuring a long hydrophobic dodecyl tail and a hydrophilic head with three amine groups, imparts both potent surfactant properties and broad-spectrum antimicrobial activity.[3][4] This guide provides a comprehensive technical overview of its structure, physicochemical properties, mechanisms of action, and key applications, intended for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Identity and Structure

The fundamental characteristics of a molecule are dictated by its structure. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine possesses an amphiphilic structure, which is central to its functionality as both a surfactant and a biocide.

-

IUPAC Name: N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine[5]

-

EC Number: 219-145-8

-

Synonyms: Bis(3-aminopropyl)dodecylamine, N,N-Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine, Lonzabac 12.[1][2]

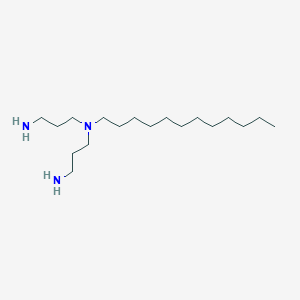

The molecule consists of a twelve-carbon (dodecyl) alkyl chain, which forms a nonpolar, hydrophobic tail. This is attached to a tertiary amine which is, in turn, linked to two separate aminopropyl groups, forming the polar, hydrophilic head.

Caption: Chemical Structure of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine.

Physicochemical Properties

The physical and chemical characteristics of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are summarized below. These properties are critical for determining its suitability for various formulations and applications.

| Property | Value | Source(s) |

| Molecular Weight | 299.54 g/mol | [5][7][8] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Odor | Amine-like | |

| Density | 0.88 g/cm³ at 20 °C | [2][9] |

| Boiling Point | 386.1 °C | [2] |

| Flash Point | 184.5 °C | [2] |

| Solubility | Soluble in water and organic solvents like ethanol and methanol. | [6] |

| pH | ~11.2 (1% aqueous solution at 20 °C) | |

| pKa | ~10.46 (Predicted) | [10] |

| Biodegradability | Readily biodegradable (e.g., 96% in 12 days). |

Mechanism of Action

The compound's utility stems from two primary mechanisms: its action as a surfactant and its potent antimicrobial properties.

Surfactant Activity

As an amphiphilic molecule, it reduces surface tension at interfaces (e.g., oil-water). The hydrophobic dodecyl chain orients into the nonpolar phase, while the hydrophilic triamine head orients into the polar phase. This property makes it an effective emulsifier, dispersing agent, and wetting agent, crucial for its use in detergents, industrial cleaners, and as a corrosion inhibitor.[11]

Antimicrobial Mechanism

The primary biocidal mechanism involves the disruption of microbial cell membranes.[3][12] This process is multi-stepped and is particularly effective against bacteria (especially Gram-positive strains) and fungi.[3]

-

Electrostatic Attraction: The amino groups are protonated in aqueous environments, resulting in a cationic character. This positive charge is electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, phospholipids).[3]

-

Membrane Insertion: The long, hydrophobic dodecyl tail inserts into and disrupts the lipid bilayer of the cell membrane.[3][12]

-

Permeability Increase & Lysis: This disruption increases the permeability of the membrane, leading to the leakage of essential intracellular components (ions, metabolites, etc.) and ultimately results in cell lysis and death.[12]

The compound's efficacy is maintained in the presence of organic matter, a significant advantage over many other disinfectants.[3]

Caption: Antimicrobial Mechanism of Action on a Bacterial Cell Membrane.

Applications in Research and Industry

The dual functionality of this compound has led to its adoption in a wide array of fields.

-

Industrial Disinfectants and Biocides: It is highly effective in controlling bacteria, fungi, and algae in various systems.[6] It is a key ingredient in disinfectants for surfaces and instruments in hospitals and food processing industries, as well as in water treatment and for preserving paints and coatings.[1][6][11][13]

-

Surfactants and Cleaning Agents: Its surfactant properties are leveraged in industrial degreasers, detergents, and cleaning formulations to improve wetting, emulsification, and soil removal.

-

Corrosion Inhibition: It forms a protective film on metal surfaces, shielding them from corrosive agents. This is valuable in oil and gas extraction, metalworking fluids, and fuel additives.[11]

-

Cosmetic and Personal Care Products: It functions as an anti-static and hair conditioning agent in products like shampoos and conditioners.[1][2][6]

-

Pharmaceutical and Research Applications: It serves as a reactant for synthesizing other molecules, such as novel cationic surfactants with antimicrobial properties.[1] Its ability to interact with membranes and DNA also makes it a candidate for research into non-viral gene delivery vectors.[3]

Synthesis Overview

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is typically achieved through the alkylation of dodecylamine. A common industrial method involves the reaction of dodecylamine with acrylonitrile via cyanoethylation, followed by the catalytic hydrogenation of the resulting dinitrile intermediate using a catalyst like Raney nickel.[3] Another approach involves the direct reaction of dodecylamine with 3-chloropropylamine under controlled temperature and pressure, often in the presence of a suitable solvent and catalyst.[12] The crude product is then purified using standard techniques like distillation to achieve high purity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To assess the antimicrobial efficacy of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, determining its Minimum Inhibitory Concentration (MIC) against a target microorganism is a fundamental experiment. The following protocol outlines the broth microdilution method, a standard and reliable technique.

Objective: To determine the lowest concentration of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (test compound)

-

Sterile 96-well microtiter plates

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, MHB)

-

Sterile deionized water or appropriate solvent for the test compound

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Pipettes and sterile tips

Methodology:

-

Preparation of Bacterial Inoculum: a. Culture the target bacteria on an appropriate agar plate overnight at 37°C. b. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in sterile MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable sterile solvent. b. Perform a serial two-fold dilution of the compound in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the starting concentration of the test compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial transfer down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final bacterial concentration will be ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12. b. The final volume in each well (1-11) will be 110 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: a. After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Toxicology and Safety

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is classified as a hazardous material and requires careful handling.

-

Acute Toxicity: The compound is toxic if swallowed.[14][15][16] The oral LD50 in rats is reported as 261 mg/kg body weight.[17]

-

Skin and Eye Damage: It is corrosive and causes severe skin burns and eye damage upon direct contact.[14][15][16] Irreversible damage to the skin, including necrosis, can occur.[16]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[14][15]

-

Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[14][15] Release into the environment must be avoided.[15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, with local exhaust ventilation required.[14][15] Safety showers and eye wash stations should be readily available.[14]

-

Eye Protection: Use chemical safety goggles or a face shield.[14][16]

-

Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[14]

-

Storage: Store in a cool, dry place in tightly sealed containers, away from incompatible materials like oxidizing agents.[6][14]

Conclusion

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a high-performance chemical with a unique amphiphilic structure that underpins its efficacy as both a surfactant and a broad-spectrum antimicrobial agent. Its reliability in harsh conditions and diverse applicability in cleaning, disinfection, corrosion inhibition, and personal care make it an invaluable component in numerous industrial formulations. A thorough understanding of its properties, mechanisms, and safety protocols is essential for its effective and responsible application in scientific and industrial settings.

References

- N-(3-AMINOPROPYL)

- Buy N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 - Smolecule. (2023-08-15). (URL: )

- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9 - BLi-T - BLIT Chemical. (URL: )

- N-(3-Aminopropyl)-N-Dodecylpropane-1,3-Diamine - CymitQuimica. (URL: )

- Safety Data Sheet - Biosynth. (2024-01-30). (URL: )

- The Role of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - A Chemtek. (URL: )

- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 - Benchchem. (URL: )

- BIS(3-AMINOPROPYL)

- N, N-Bis-(3-aminopropyl)-dodecylamines (Triameen Y12D) - Kerui Chemicals. (URL: )

- Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - Chemos GmbH&Co.KG. (URL: )

- N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine - Publisso. (2023-03-30). (URL: )

- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 - ChemicalBook. (URL: )

- Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine - Carl ROTH. (2025-05-12). (URL: )

- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 | FA76100 - Biosynth. (URL: )

- Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine - Carl ROTH. (2025-05-12). (URL: )

- CAS 2372-82-9: N,N-Bis(3-aminopropyl)dodecylamine - CymitQuimica. (URL: )

- Exploring the Antimicrobial Efficacy and Industrial Potential of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - Ningbo Inno Pharmchem Co., Ltd. (URL: )

- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - Substance Information - ECHA - European Union. (2023-06-09). (URL: )

- N,N-Bis(3-aminopropyl)dodecylamine | C18H41N3 | CID 75407 - PubChem. (URL: )

- CAS 2372-82-9 N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - BOC Sciences. (URL: )

- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9 - LookChem. (URL: )

- CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl)

- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine cas 2372-82-9 - GuideChem. (URL: )

- Characterization and quantification of N-(3-aminopropyl)

Sources

- 1. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [chemicalbook.com]

- 2. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 | FA76100 [biosynth.com]

- 3. Buy N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [smolecule.com]

- 4. CAS 2372-82-9: N,N-Bis(3-aminopropyl)dodecylamine [cymitquimica.com]

- 5. N,N-Bis(3-aminopropyl)dodecylamine | C18H41N3 | CID 75407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9 - BLi-T [blitchem.com]

- 7. N-(3-Aminopropyl)-N-Dodecylpropane-1,3-Diamine [cymitquimica.com]

- 8. achemtek.com [achemtek.com]

- 9. carlroth.com [carlroth.com]

- 10. China N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine cas 2372-82-9 [minglangchem.com]

- 14. biosynth.com [biosynth.com]

- 15. chemos.de [chemos.de]

- 16. carlroth.com [carlroth.com]

- 17. series.publisso.de [series.publisso.de]

N,N-Bis(3-aminopropyl)dodecylamine CAS number 2372-82-9

An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)dodecylamine (CAS 2372-82-9): Properties, Mechanisms, and Applications in Research and Development

Executive Summary

N,N-Bis(3-aminopropyl)dodecylamine, CAS number 2372-82-9, is a versatile long-chain alkyl polyamine with significant applications across various scientific and industrial fields. Structurally, it is characterized by a hydrophobic 12-carbon dodecyl tail and a hydrophilic head containing three amine groups, imparting potent amphiphilic properties.[1] This unique molecular architecture makes it highly effective as a cationic surfactant and a broad-spectrum biocidal agent.[2][3] It is commercially known under trade names such as Lonzabac® 12.[2][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, synthesis pathway, and detailed mechanism of action as a biocidal agent. Furthermore, it explores its applications in research and development, including its role as a surfactant in formulations, a disinfectant, and a chemical intermediate for synthesizing novel functional molecules.[5] The document concludes with established experimental protocols and safety considerations to guide its practical use in a laboratory setting.

Chemical and Physical Properties

Nomenclature and Identifiers

-

IUPAC Name: N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine[6]

-

CAS Number: 2372-82-9[1]

-

Synonyms: Laurylamine dipropylenediamine, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, Dodecyl dipropylene triamine, Lonzabac 12, Triameen Y12D.[5][7]

-

Molecular Weight: 299.54 g/mol [6]

Molecular Structure and Physicochemical Properties

N,N-Bis(3-aminopropyl)dodecylamine is an amphiphilic molecule consisting of a long, nonpolar dodecyl (C12) alkyl chain and a polar head containing two primary and one tertiary amine groups.[8] This structure allows it to reduce surface tension at interfaces, making it an effective surfactant and emulsifier.[1][3] The presence of three amino groups means the compound is basic and can be protonated in aqueous solutions, leading to its classification as a cationic surfactant.[8]

Table 1: Physicochemical Properties of N,N-Bis(3-aminopropyl)dodecylamine

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid/oil | |

| Boiling Point | 182-184 °C @ 1 Torr | |

| Density | 0.880 g/mL | |

| Water Solubility | 190 g/L at 20°C | |

| Organic Solvent Solubility | 560 g/L at 20°C | |

| pKa | 10.46 ± 0.10 (Predicted) | |

| LogP | 0.34 at 20°C |

| Surface Tension (1% aq.) | 32 mN/m |[9] |

Synthesis and Manufacturing

General Synthesis Pathway

The industrial synthesis of N,N-Bis(3-aminopropyl)dodecylamine is typically a two-step process.[10]

-

Cyanoethylation: The process begins with the bis-conjugate addition of dodecylamine to acrylonitrile. This reaction, a type of aza-Michael addition, attaches two cyanoethyl groups to the nitrogen atom of the primary amine.

-

Catalytic Hydrogenation: The resulting N-alkylbis(cyanoethyl)amine intermediate is then subjected to catalytic hydrogenation. This step reduces the two nitrile (cyano) groups to primary amine groups, yielding the final N,N-Bis(3-aminopropyl)dodecylamine product.[11] Raney nickel is a commonly employed catalyst for this reduction, often performed in a methanolic ammonia solvent system under pressure.[11]

This synthesis route is efficient and does not typically require complex chromatographic purification, making it suitable for industrial-scale production.[11]

Visualization of Synthesis Workflow

Caption: General two-step synthesis pathway for N,N-Bis(3-aminopropyl)dodecylamine.

Mechanism of Action as a Biocidal Agent

Primary Mechanism: Disruption of Microbial Cell Membranes

The potent antimicrobial activity of N,N-Bis(3-aminopropyl)dodecylamine stems from its amphiphilic structure, which allows it to target and disrupt the integrity of microbial cell membranes.[12]

The mechanism involves a multi-step interaction:

-

Adsorption and Binding: The positively charged (protonated) amine groups are attracted to the net negative charge of the bacterial cell surface (due to teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria).

-

Membrane Penetration: The long, hydrophobic dodecyl chain penetrates and integrates into the lipid bilayer of the cell membrane.[12]

-

Destabilization and Lysis: This insertion disrupts the ordered structure of the phospholipid bilayer, leading to increased membrane permeability.[12] The loss of membrane integrity causes leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis and death.

Spectrum of Activity

N,N-Bis(3-aminopropyl)dodecylamine exhibits a broad spectrum of activity against a wide range of microorganisms:

-

Bacteria: It is highly effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[2][12][13]

-

Mycobacteria: It shows good activity against mycobacteria, which are often resistant to other disinfectants.[4][9]

-

Fungi: It possesses strong fungicidal properties against various molds and yeasts.[14]

-

Viruses: It is active against enveloped viruses, such as Hepatitis B and HIV, by disrupting their lipid envelopes.[9] When formulated synergistically with compounds like didecyldimethylammonium chloride (DDAC) and γ-cyclodextrin, it can also achieve efficacy against more resistant non-enveloped viruses.[15][16]

Factors Influencing Efficacy

A key advantage of this compound is that it maintains high efficacy in the presence of heavy organic soiling, such as blood and protein, a condition where many other biocides fail.[2][9][13] However, some formulations may show reduced activity in the presence of high protein concentrations or hard water.[4] It is stable and effective across a wide pH range.[2][3]

Visualization of Antimicrobial Mechanism

Caption: Interaction of the molecule with a bacterial membrane, leading to lysis.

Applications in Research and Drug Development

Cationic Surfactant in Formulations

The amphiphilic nature of N,N-Bis(3-aminopropyl)dodecylamine makes it a valuable surfactant in complex formulations.[2][14] In drug development, cationic surfactants are widely used to:

-

Form Liposomes and Nanoparticles: Cationic lipids are integral to creating positively charged liposomes that can efficiently bind and deliver negatively charged cargo like nucleic acids (siRNA, DNA) or encapsulate other drugs.[17][18] While direct use of this specific molecule in clinically approved liposomes is not documented, its structural motifs (cationic head, lipid tail) are analogous to lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) used in experimental formulations.[18][19]

-

Enhance Solubility: It can form micelles that encapsulate and solubilize hydrophobic compounds in aqueous solutions, a critical step in the formulation of many poorly soluble drugs.[2]

-

Protein and Biomolecule Purification: Its detergent properties can be leveraged in the purification of proteins and other biomolecules.[2]

Disinfectant and Biocidal Research

The compound is a well-established active ingredient in disinfectants for medical facilities, food processing industries, and institutional settings.[5] For researchers, it serves as a reference compound for:

-

Synergistic Studies: Research has shown it acts synergistically with other biocides like quaternary ammonium compounds (DDAC) and enhancers like cyclodextrins to broaden the antimicrobial spectrum and achieve general virucidal activity.[15][16] This makes it a valuable tool for developing next-generation universal disinfectants.

-

Anti-Biofilm Research: Its ability to disrupt membranes is relevant for studying and combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Chemical Intermediate and Scaffold

The three reactive amine groups make N,N-Bis(3-aminopropyl)dodecylamine a useful building block in synthetic chemistry. It has been used as a reactant to synthesize novel glucosamine and gluconamide derivatives, creating new cationic surfactants with tailored antimicrobial properties.[5] This highlights its potential as a scaffold for developing new classes of membrane-active antimicrobial agents or functionalized surfactants for drug delivery.

Experimental Protocols and Considerations

Protocol: Preparation of a 1% (w/v) Aqueous Stock Solution

This protocol describes the preparation of a standard stock solution for use in in vitro assays.

Materials:

-

N,N-Bis(3-aminopropyl)dodecylamine (CAS 2372-82-9)

-

Sterile, deionized water

-

Sterile glassware (volumetric flask, beaker)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Weigh 1.0 g of N,N-Bis(3-aminopropyl)dodecylamine in a sterile beaker.

-

Add approximately 80 mL of sterile, deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir until the compound is fully dissolved. The compound is soluble in water (190 g/L at 20°C), so it should dissolve readily.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small volumes of sterile, deionized water and add the rinsate to the volumetric flask to ensure complete transfer.

-

Bring the final volume to 100 mL with sterile, deionized water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

The resulting solution is a 1% (w/v) or 10 mg/mL stock. This solution can be further diluted in appropriate culture media for antimicrobial testing. Note that a 1% aqueous solution will be alkaline, with a pH of approximately 10-12.[9]

Protocol: General Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This workflow outlines a standard method for assessing the compound's antimicrobial efficacy.

Procedure:

-

Prepare Inoculum: Culture the target microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture in sterile Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

-

Create a serial two-fold dilution of the stock solution. Add 100 µL of the 10 mg/mL stock solution to the first well and mix. Transfer 50 µL from the first well to the second, and repeat across the plate to create a concentration gradient.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Handling and Safety

-

Toxicity and Irritation: N,N-Bis(3-aminopropyl)dodecylamine is corrosive and can cause irritation to the skin and eyes.[8][10][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[14]

-

Regulatory Status: Users should be aware of regional regulations. For example, in 2022 the European Union did not approve this compound as an active substance for use in wood preservatives (biocidal product-type 8) due to unacceptable risks for human health for that specific application.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong oxidizing agents and aldehydes.[9][14] Keep containers tightly sealed.[14]

Summary and Future Perspectives

N,N-Bis(3-aminopropyl)dodecylamine is a powerful and versatile molecule defined by its dual identity as a cationic surfactant and a broad-spectrum biocide. Its primary mechanism of action—the disruption of microbial cell membranes—makes it a highly effective agent against a wide array of pathogens, including resilient forms like mycobacteria. Its utility is further enhanced by its stability in complex organic matrices.

For drug development professionals and researchers, this compound offers multiple avenues for exploration:

-

Advanced Formulations: Its surfactant properties can be harnessed to develop novel drug delivery systems, such as cationic liposomes or nano-emulsions, for targeted delivery of therapeutics.

-

Antimicrobial Synergy: It is an excellent candidate for synergistic studies aimed at creating next-generation disinfectants that can overcome microbial resistance and provide broad-spectrum protection.

-

Scaffold for Drug Discovery: The reactive amine functionalities provide a versatile chemical handle for synthesizing new antimicrobial agents or functional excipients, allowing for the fine-tuning of properties like potency, selectivity, and toxicity.

Future research should focus on elucidating its interactions with eukaryotic cell membranes to better define its therapeutic window for potential in-vivo applications and on exploring its derivatization to create "smart" surfactants that respond to specific biological triggers.

References

-

Ataman Kimya A.Ş. LONZABAC 12. [Link]

-

Ataman Kimya. LONZABAC 12.100. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Amines: Understanding N,N-Bis(3-aminopropyl) Dodecylamine in Industrial Applications. [Link]

-

Ataman Kimya. BIS(3-AMINOPROPYL)DODECYLAMINE. [Link]

- Google Patents. CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine.

-

UL Prospector. Lonzabac® 12 by Arxada - Lubricant & Metalworking Fluids. [Link]

-

Publisso. N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. [Link]

-

Ataman Kimya. LONZABAC 12.30. [Link]

-

Lonza. Lonzabac-12.100 Technical Information. [Link]

-

Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. [Link]

-

Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]

-

PubMed. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. [Link]

-

El-Newehy, M. H., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 9, 39. [Link]

-

ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. [Link]

-

Kerui Chemicals. N, N-Bis-(3-aminopropyl)-dodecylamines (Triameen Y12D). [Link]

-

ZXCHEM. N, N-Bis(3-aminopropyl) dodecylamine China Manufacturer. [Link]

-

Miller, W. R., et al. (2018). Antibacterial Diamines Targeting Bacterial Membranes. ACS infectious diseases, 4(11), 1599–1611. [Link]

-

Kocer, H. B., et al. (2017). N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. Polymers, 9(9), 451. [Link]

-

PubChem. N,N-Bis(3-aminopropyl)dodecylamine. [Link]

-

ResearchGate. Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. [Link]

-

Yan, C., et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Bulletin of the Korean Chemical Society, 39(3), 391-396. [Link]

-

PubMed. Anti-protozoal activity of diamine derivatives. [Link]

-

Sienkiewicz, N., et al. (2021). Diamine derivatives of dimerized fatty acids and bio-based polyether polyol as sustainable platforms for the synthesis of non-isocyanate polyurethanes. Polymers, 13(1), 10. [Link]

-

Surfactant Application. Exploring Cationic Surfactants: Composition, Benefits, and Wide Range of Uses. [Link]

-

ResearchGate. Synthesis and spectroscopic properties of N,N-bis-(3-aminopropyl)-N,N-dialkylammonium salts. [Link]

-

Lee, M. K. (2012). Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. International journal of nanomedicine, 7, 49–60. [Link]

-

MDPI. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. [Link]

-

Mogosanu, G. D., et al. (2022). Coating Materials to Increase the Stability of Liposomes. Materials, 15(15), 5409. [Link]

-

Abbasi, H., et al. (2023). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Advanced pharmaceutical bulletin, 13(3), 509–527. [Link]

-

ResearchGate. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes. [Link]

Sources

- 1. CAS 2372-82-9: N,N-Bis(3-aminopropyl)dodecylamine [cymitquimica.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. CA2375936C - Disinfectants based on n1n-bis(3-aminopropyl) octylamine - Google Patents [patents.google.com]

- 5. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [chemicalbook.com]

- 6. N,N-Bis(3-aminopropyl)dodecylamine | C18H41N3 | CID 75407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. China N,N-Bis-(3-aminopropyl)-dodecylamines ,CAS No. 2372-82-9,DPTA Y12 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 8. series.publisso.de [series.publisso.de]

- 9. oversiz.ru [oversiz.ru]

- 10. zhishangchemical.com [zhishangchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [smolecule.com]

- 13. ulprospector.com [ulprospector.com]

- 14. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9 - BLi-T [blitchem.com]

- 15. mdpi.com [mdpi.com]

- 16. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes | MDPI [mdpi.com]

Lonzabac 12: A Comprehensive Technical Guide to its Chemical Characteristics and Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonzabac 12, a potent biocide and versatile surfactant, holds a significant position in various industrial and scientific applications. This guide provides an in-depth exploration of its core chemical characteristics, nomenclature, and physical properties. Understanding these fundamental attributes is paramount for its effective and safe application in fields ranging from antimicrobial formulation to drug delivery systems. Lonzabac 12 is recognized for its broad-spectrum efficacy against both gram-positive and gram-negative bacteria, maintaining its performance even in the presence of heavy organic soiling like blood and protein.[1][2] It is also effective against enveloped viruses such as Hepatitis-B.[1]

Chemical Identity and Nomenclature

Lonzabac 12 is chemically identified as N-(3-Aminopropyl)-N-dodeclypropane-1,3-diamine.[1] Its unique molecular structure, featuring a long hydrophobic dodecyl chain and two hydrophilic amino groups, imparts the amphiphilic properties that underpin its function as a surfactant.[1][3] This dual nature allows it to form micelles, which can interact with and modify the surface properties of biomolecules.[1]

Synonyms and Trade Names:

The compound is known by a variety of synonyms and trade names across different suppliers and applications. This extensive list underscores its widespread use and commercial availability.

-

N,N-Bis(3-aminopropyl)laurylamine[4]

-

Dodecyl dipropylene triamine

-

Triameen Y 12[4]

-

Grotan BA 21[1]

-

Mistral[7]

-

Lonzabac 12.30 and Lonzabac 12.100 (designating different concentrations of the active ingredient)[1][7]

Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of Lonzabac 12 is critical for formulation development, stability testing, and predicting its behavior in various systems.

| Property | Value | Source(s) |

| CAS Number | 2372-82-9 | [1][3] |

| Molecular Formula | C18H41N3 | [1][3] |

| Molecular Weight | 299.5 g/mol (or 299.54 g/mol ) | [1][5] |

| Appearance | Colorless to light yellow liquid | [5][8] |

| Odor | Amine-like | [8] |

| Density | 0.880 g/mL | [5] |

| Boiling Point | 182-184 °C at 1 Torr | [5] |

| Flash Point | 184.5 °C | [5] |

| Water Solubility | 190 g/L at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble | [5] |

| Refractive Index | 1.477 | [5] |

Molecular Structure and Key Functional Groups

The efficacy of Lonzabac 12 as both a biocide and a surfactant is directly attributable to its molecular architecture. The following diagram illustrates its chemical structure, highlighting the key functional domains.

Caption: Chemical structure of Lonzabac 12 highlighting its amphiphilic nature.

Applications and Mechanism of Action

Lonzabac 12's primary applications stem from its potent antimicrobial and surface-active properties. It is a key active ingredient in disinfectants for hard, non-porous surfaces in food processing, institutional, veterinary, and medical fields.[1] Its efficacy is maintained at low temperatures and in the presence of organic matter.[1]

As a surfactant, Lonzabac 12 is utilized in the synthesis and purification of proteins and liposomes, and as a detergent in various industrial processes like emulsification and extraction.[1] In drug delivery, it can be used to modify the surface of liposomes to enhance their stability and efficiency.[1]

The mechanism of action is attributed to its amphiphilic character.[1] The hydrophobic dodecyl tail interacts with the lipid components of microbial cell membranes, while the hydrophilic aminopropyl heads interact with the aqueous environment. This disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

Experimental Protocols

While specific experimental protocols will vary based on the application, a general workflow for evaluating the antimicrobial efficacy of a Lonzabac 12 formulation can be outlined.

Caption: General workflow for antimicrobial efficacy testing.

Detailed Steps for a Suspension Test (Quantitative):

-

Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth to a defined concentration (e.g., 1.5 - 5.0 x 10^8 CFU/mL).

-

Formulation Dilution: The Lonzabac 12-containing product is diluted in sterile hard water or another specified diluent to the desired test concentrations.

-

Contact Time: A defined volume of the microbial suspension is added to a specific volume of the diluted disinfectant. This mixture is maintained at a controlled temperature for a predetermined contact time (e.g., 5 minutes).

-

Neutralization: After the contact time, an aliquot of the mixture is transferred to a neutralizing broth to stop the antimicrobial action of the Lonzabac 12. This step is crucial to prevent an overestimation of the biocidal effect.

-

Enumeration: Serial dilutions of the neutralized sample are plated onto agar plates.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 36 ± 1 °C for 48 hours).

-

Counting and Calculation: The number of colonies on the plates is counted, and the log reduction in microbial count is calculated relative to a control sample without the disinfectant.

Conclusion

Lonzabac 12 is a well-characterized compound with a robust profile as both a biocide and a surfactant. Its clearly defined chemical and physical properties, coupled with a deep understanding of its structure-activity relationship, enable its formulation into a wide array of effective products. For researchers and drug development professionals, its utility in modifying biological surfaces and its established safety profile for various applications make it a valuable tool in both research and commercial product development.

References

- CymitQuimica. CAS 2372-82-9: N,N-Bis(3-aminopropyl)dodecylamine.

- Dijikimya. Laurylamine dipropylenediamine.

- Zhishang Chemical. Laurylamine Dipropylenediamine CAS 2372-82-9.

- ChemicalBook. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine.

- PubChem. N,N-Bis(3-aminopropyl)dodecylamine.

- Lonza. Lonzabac-12.100.

- Wikipedia. Laurylamine dipropylenediamine.

- PubChem. Laurylamine dipropylenediamine.

- LGC Standards. Bis(3-aminopropyl)dodecylamine.

- Lonza. Lonzabac-12.30.

- GESTIS Substance Database. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine.

- Biosynth. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine.

- UL Prospector. Lonzabac® 12 by Arxada.

- BLIT Chemical. N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9.

- The Good Scents Company. laurylamine dipropylenediamine, 2372-82-9.

Sources

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. ulprospector.com [ulprospector.com]

- 3. CAS 2372-82-9: N,N-Bis(3-aminopropyl)dodecylamine [cymitquimica.com]

- 4. dijikimya.com [dijikimya.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. N,N-Bis(3-aminopropyl)dodecylamine | C18H41N3 | CID 75407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(3-aminopropyl)dodecylamine | LGC Standards [lgcstandards.com]

- 8. Laurylamine dipropylenediamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Antimicrobial Spectrum of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Abstract

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, also known as N,N-Bis(3-aminopropyl)dodecylamine, is a complex amine compound widely utilized for its potent biocidal properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and methodologies for efficacy evaluation. It is intended for researchers, scientists, and professionals in drug development and industrial microbiology who are engaged in the formulation and application of antimicrobial agents. This document synthesizes data from peer-reviewed literature and technical data sheets to offer an in-depth understanding of this versatile biocide.

Introduction and Chemical Properties

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS No. 2372-82-9) is a triamine featuring a dodecyl chain, which imparts significant surfactant properties. Its molecular structure, consisting of a hydrophobic alkyl chain and hydrophilic amine groups, allows it to function as a cationic surfactant that interacts strongly with microbial cell membranes.[1] This dual functionality is central to its efficacy as a broad-spectrum antimicrobial agent.[2] Commercially, it is available under trade names such as Lonzabac® 12.[3][4]

The compound is noted for its high efficacy in the presence of heavy organic soiling, such as blood and protein, and its stability over a wide pH range.[4] These characteristics make it a robust choice for formulation into disinfectants for use on hard, non-porous surfaces in demanding environments like healthcare, food processing, and industrial settings.[4][5]

Mechanism of Antimicrobial Action

The primary mechanism of action for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is the disruption of microbial cell membranes.[1] Its cationic amine groups interact with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids. This interaction leads to a destabilization of the membrane's structural integrity.[1]

The process can be conceptualized in the following stages:

-

Adsorption and Penetration: The cationic head of the molecule adsorbs onto the microbial cell surface. The hydrophobic dodecyl tail then penetrates the lipid bilayer.

-

Membrane Disruption: This penetration disrupts the packing of the membrane lipids, leading to increased permeability.[1]

-

Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Enzyme Inhibition and Cell Lysis: The compound can also inhibit essential enzyme activity and disrupt protein synthesis, ultimately leading to cell lysis and death.

This multi-faceted attack on the cell membrane contributes to its broad-spectrum activity and makes the development of resistance more challenging for microorganisms.

Antimicrobial Spectrum

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine exhibits a broad spectrum of activity against a wide range of microorganisms.[3] Its efficacy has been demonstrated against Gram-positive and Gram-negative bacteria, fungi (including yeasts and molds), and enveloped viruses.[4][6]

Antibacterial Activity

The compound is highly effective against both Gram-positive and Gram-negative bacteria.[7] Its efficacy is maintained even in challenging conditions, such as low temperatures and the presence of organic soil.[4] Notable susceptible bacteria include:

-

Staphylococcus aureus

-

Mycobacterium terrae and Mycobacterium avium [4]

Antifungal Activity

Demonstrated fungicidal activity has been shown against several common fungi and yeasts, including:

-

Aspergillus niger [6]

-

Candida albicans [6]

-

Penicillium verrucosum [6]

-

Cladosporium cladosporoides [6]

Virucidal Activity

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is effective against enveloped viruses.[4][6] Its activity against non-enveloped viruses, which are generally more resistant to disinfectants, has been demonstrated in synergistic formulations, suggesting a broad virucidal potential.[8][9] Efficacy against the following viruses has been noted:

Achieving efficacy against non-enveloped viruses like poliovirus allows for a "general virucidal activity" claim, indicating effectiveness against all virus types, including enveloped ones.[8][9]

Algaecidal Activity

The compound has also shown activity against algae, with an algaecidal concentration of 5 ppm reported for Chlorella vulgaris.[6]

Table 1: Summary of Antimicrobial Efficacy

| Organism Type | Representative Species | Efficacy Noted | Reference(s) |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Bactericidal | [8],[9] |

| Gram-Positive Bacteria | Staphylococcus aureus | Bactericidal | |

| Mycobacteria | Mycobacterium terrae, M. avium | Mycobactericidal | [4] |

| Fungi (Molds) | Aspergillus niger, Penicillium verrucosum | Fungicidal | [6] |

| Fungi (Yeasts) | Candida albicans | Fungicidal | [6] |

| Enveloped Viruses | Hepatitis B Virus (HBV), HIV | Virucidal | [4],[6] |

| Non-Enveloped Viruses | Poliovirus, Murine Norovirus | Virucidal (in synergy) | [8],[9] |

| Algae | Chlorella vulgaris | Algaecidal (5 ppm) | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10]

Principle

This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[10]

Materials

-

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (analytical grade)

-

Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 11229)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.9%)

-

0.5 McFarland turbidity standard

-

Incubator

Step-by-Step Methodology

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh the N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1,000 µg/mL).[11] The choice of solvent should not interfere with microbial growth.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test microorganism.[11]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Dilute this suspension in the appropriate broth to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the stock antimicrobial solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (contains only broth and inoculum).

-

Well 12 serves as the sterility control (contains only un-inoculated broth).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

Interpretation of Results:

-

After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[11]

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Causality and Self-Validation

-

Why a 0.5 McFarland Standard? This standardizes the initial bacterial load, ensuring reproducibility and comparability of results across different experiments and laboratories.[10][11]

-

Why Serial Dilutions? This technique creates a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that is effective.

-

Why Growth and Sterility Controls? The growth control validates that the inoculum was viable and the medium could support growth. The sterility control confirms that the medium was not contaminated. These controls are essential for a self-validating system.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism of Action Diagram

Caption: Mechanism of action leading to microbial cell death.

Conclusion

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a highly effective biocide with a broad antimicrobial spectrum. Its robust activity against bacteria, fungi, and viruses, coupled with its stability in the presence of organic loads, makes it an invaluable active ingredient for disinfectant and sanitizer formulations across numerous industries. The primary mechanism, centered on the rapid disruption of the microbial cell membrane, provides a strong basis for its widespread efficacy. Understanding its spectrum and the standardized methods for its evaluation, such as the broth microdilution MIC test, is critical for the development and quality control of effective antimicrobial products.

References

-

Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]

-

Arxada. (n.d.). Lonzabac® 12. UL Prospector. Retrieved January 7, 2026, from [Link]

-

Ataman Kimya A.Ş. (n.d.). LONZABAC 12. Retrieved January 7, 2026, from [Link]

-

Leclercq, L., & Nardello-Rataj, V. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. PubMed. [Link]

-

Ataman Kimya. (n.d.). LONZABAC 12.30. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in Industrial Applications. Retrieved January 7, 2026, from [Link]

-

Lonza. (2002). Lonzabac-12.100 Technical Datasheet. Retrieved January 7, 2026, from [Link]

-

Ataman Kimya. (n.d.). LONZABAC 12.100. Retrieved January 7, 2026, from [Link]

-

MAK Collection for Occupational Health and Safety. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Publisso. [Link]

-

Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Antibacterial Diamines Targeting Bacterial Membranes. PubMed Central. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Retrieved January 7, 2026, from [Link]

-

Ataman Kimya. (n.d.). BIS(3-AMINOPROPYL)DODECYLAMINE. Retrieved January 7, 2026, from [Link]

-

Spławiński, W., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

-

SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

Sources

- 1. Buy N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. ulprospector.com [ulprospector.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 [chemicalbook.com]

- 6. oversiz.ru [oversiz.ru]

- 7. atamankimya.com [atamankimya.com]

- 8. mdpi.com [mdpi.com]

- 9. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Introduction: Unveiling the Potential of a Multifunctional Diamine

An In-depth Technical Guide to the Biological Activity of Laurylamine Dipropylenediamine

Prepared by: Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Laurylamine dipropylenediamine (CAS No. 2372-82-9), also known as N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine, is a versatile aliphatic amine that has garnered significant interest across multiple industrial and research sectors.[1][2][3] Its unique molecular architecture, featuring a C12 hydrophobic alkyl chain (lauryl group) and two hydrophilic propylamine moieties, imparts a dual character, making it an effective surfactant and a potent, broad-spectrum antimicrobial agent.[4][5] This guide provides a comprehensive technical overview of its biological activity, focusing on the underlying mechanisms of action and providing detailed, field-proven methodologies for its evaluation. We will delve into the causality behind its antimicrobial efficacy, explore standardized protocols for its assessment, and discuss advanced concepts such as resistance and synergy to empower researchers in their application and development efforts.

Section 1: Physicochemical Properties and Structure-Activity Relationship (SAR)

The biological activity of Laurylamine dipropylenediamine (LDPD) is intrinsically linked to its chemical structure. Understanding this relationship is fundamental to appreciating its efficacy and designing novel applications.

Chemical Identity:

The molecule's amphiphilic nature is the primary driver of its biological function. The long, 12-carbon alkyl chain provides the lipophilicity necessary to interact with and penetrate the lipid-rich membranes of microorganisms.[4] Research into the structure-activity relationship of alkyl amines has shown that compounds with an alkyl chain length of 11 to 15 carbons exhibit the most potent antimicrobial activity.[3][8][9] LDPD's C12 chain falls squarely within this optimal range. The three amine groups, which are protonated at physiological pH, confer a cationic charge, facilitating the initial electrostatic attraction to the predominantly negatively charged surfaces of bacteria.[10]

Section 2: Core Mechanism of Action: A Multi-Step Process

The biocidal activity of LDPD is not a singular event but a sequential process that culminates in cell death. The primary mechanism is the catastrophic loss of cell membrane integrity.[4]

-

Electrostatic Adsorption: The positively charged amine groups of LDPD are electrostatically attracted to negatively charged components on the microbial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria. This initial binding concentrates the molecule at the cell surface.[10][11]

-

Hydrophobic Insertion & Membrane Disruption: Following adsorption, the hydrophobic C12 lauryl tail inserts into the phospholipid bilayer of the cell membrane. This process disrupts the ordered lipid packing, leading to increased membrane fluidity and the formation of transient pores or defects.[4][12]

-

Loss of Permeability Control & Cell Lysis: The disruption of the membrane leads to a critical loss of its barrier function. This causes the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, and the dissipation of the proton motive force. The uncontrolled movement of substances across the compromised membrane ultimately results in cell lysis and death.[4][13]

The high alkalinity of LDPD in aqueous solutions (a 1% solution has a pH of ~11.2) also contributes to its corrosive and damaging effects on cellular structures.[2][4]

Caption: Proposed multi-step mechanism of action for Laurylamine Dipropylenediamine.

Section 3: Standardized Methodologies for Efficacy Evaluation

For drug development and regulatory purposes, the antimicrobial efficacy of LDPD must be quantified using validated, standardized methods. The following protocols are based on established European Norms (EN) and are considered industry standards for demonstrating biocidal activity.

Bactericidal Efficacy Assessment (EN 1276)

The EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants used in food, industrial, domestic, and institutional areas.[2][5][14] A product passes this standard if it achieves a 5-log₁₀ reduction (99.999% kill rate) in the bacterial count within a specified contact time and under defined conditions.[4][5]

Table 1: Mandatory Test Conditions for EN 1276

| Parameter | Condition | Rationale |

|---|---|---|

| Test Microorganisms | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae | Represents a spectrum of Gram-negative and Gram-positive bacteria commonly found in target environments.[14] |

| Test Temperature | 20°C (or as specified by application) | Simulates typical ambient temperatures of use.[6] |

| Contact Time | 1 to 60 minutes (as specified by manufacturer) | Defines the required time for the disinfectant to be effective.[2] |

| Interfering Substance | Clean Conditions: 0.3 g/L Bovine AlbuminDirty Conditions: 3.0 g/L Bovine Albumin | Simulates the presence of low or high levels of organic soil, which can inactivate disinfectants.[4] |

Experimental Protocol: EN 1276 Quantitative Suspension Test

-

Preparation of Microorganisms: Culture the mandatory test strains to a specified concentration (typically 1.5 - 5.0 x 10⁸ CFU/mL).

-

Preparation of Test Solution: Prepare the disinfectant at the desired concentration (e.g., 80% or less of the stock). For products diluted at point-of-use, use standardized hard water.[6]

-

Test Procedure:

-

In a sterile container at the specified temperature, mix 1 part bacterial suspension with 1 part interfering substance (clean or dirty).

-

Add 8 parts of the prepared disinfectant solution to the container, starting a timer immediately. The final volume is typically 10 mL.[5]

-

-

Neutralization: After the specified contact time has elapsed, transfer a 1 mL aliquot of the mixture into 9 mL of a validated neutralizing solution. This immediately stops the bactericidal action.[2]

-

Enumeration: After 5 minutes of neutralization, perform serial dilutions of the neutralized sample and plate onto a suitable agar medium (e.g., Tryptone Soya Agar).

-

Incubation & Calculation: Incubate plates for 24-48 hours. Count the colony-forming units (CFU) and calculate the log₁₀ reduction compared to a water control.

Virucidal Efficacy Assessment (EN 14476)

The EN 14476 standard is a quantitative suspension test to evaluate the virucidal activity of disinfectants in the medical area, but its principles are widely applied.[1][15][16] A passing result requires at least a 4-log₁₀ reduction (99.99% inactivation) of the viral titer.[17][18]

Table 2: Key Test Conditions for EN 14476

| Parameter | Condition | Rationale |

|---|---|---|

| Test Viruses | Poliovirus, Adenovirus (Non-enveloped)Vaccinia virus (Enveloped surrogate) | Tests against both robust non-enveloped and more susceptible enveloped viruses to claim broad-spectrum or limited-spectrum activity.[15][18] |

| Test Temperature | 20°C (or as specified) | Simulates practical conditions of use.[15] |

| Contact Time | 30 seconds to 60 minutes | Varies depending on the intended application (e.g., hand rub vs. surface disinfectant).[15] |

| Interfering Substance | Clean Conditions: 0.3 g/L Bovine AlbuminDirty Conditions: 3.0 g/L Bovine Albumin + 3 mL/L erythrocytes | Simulates soiling with proteinaceous material found in medical or domestic settings.[15] |

Experimental Protocol: EN 14476 Quantitative Suspension Test

-

Preparation of Virus Stock: Propagate the test virus in a suitable host cell line to achieve a high titer.

-

Test Procedure:

-

In a sterile container, mix 1 part interfering substance with 1 part virus suspension.

-

Add 8 parts of the disinfectant solution at the test concentration and start the timer.

-

-

Neutralization/Suppression: After the contact time, immediately stop the virucidal action by dilution in ice-cold cell culture medium. This is typically done by performing a serial 10-fold dilution.

-

Infectivity Assay (TCID₅₀): Inoculate a 96-well plate containing susceptible host cells with the serial dilutions.

-

Incubation & Evaluation: Incubate the plates for 3-7 days and observe for cytopathic effects (CPE). Calculate the viral titer using the Spearman-Kärber method to determine the Tissue Culture Infective Dose (TCID₅₀).

-

Calculation: Calculate the log₁₀ reduction in viral titer compared to a water control.

Mechanistic Validation: Membrane Integrity Assay

To directly validate the proposed mechanism of membrane disruption, a fluorescence-based assay using a membrane-impermeable nucleic acid stain like SYTOX™ Green is highly effective.[7][19] The dye only enters cells with compromised cytoplasmic membranes, where it binds to nucleic acids and fluoresces brightly.[19][20]

Experimental Protocol: SYTOX™ Green Membrane Permeability Assay

-

Bacterial Preparation: Grow the target bacterium (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).[7]

-

Assay Setup: In a black, clear-bottom 96-well microplate, add the bacterial suspension to each well.

-

Dye Addition: Add SYTOX™ Green to each well to a final concentration of 1-5 µM.

-

Compound Addition: Add varying concentrations of Laurylamine dipropylenediamine to the test wells. Include an untreated well (negative control) and a well with bacteria killed by 70% isopropanol (positive control).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over time (e.g., every 60 seconds for 30 minutes) using an excitation wavelength of ~488 nm and an emission wavelength of ~523 nm.[7][19]

-

Data Analysis: Plot the fluorescence intensity versus time. A rapid increase in fluorescence indicates membrane permeabilization. The rate and magnitude of the increase correlate with the compound's efficacy.

Caption: Experimental workflow for the SYTOX Green membrane integrity assay.

Section 4: Toxicological Profile & Safety Assessment

While effective as a biocide, LDPD is also known to be corrosive and can cause severe skin burns and eye damage.[2][7][21] For any application involving potential human contact or in drug development, a thorough toxicological assessment is non-negotiable.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary screen for cytotoxicity.

-

Cell Culture: Seed mammalian cells (e.g., L929 mouse fibroblasts or A549 human lung cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

Compound Exposure: Remove the culture medium and replace it with fresh medium containing serial dilutions of Laurylamine dipropylenediamine. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

-